molecular formula C21H25FN4O2 B7175292 2-Fluoro-4-[[1-(2-phenylethyl)piperidin-4-yl]carbamoylamino]benzamide

2-Fluoro-4-[[1-(2-phenylethyl)piperidin-4-yl]carbamoylamino]benzamide

Cat. No.: B7175292
M. Wt: 384.4 g/mol
InChI Key: ICUBHIXXVDIFMY-UHFFFAOYSA-N
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Description

2-Fluoro-4-[[1-(2-phenylethyl)piperidin-4-yl]carbamoylamino]benzamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a phenylethyl group, and a fluorinated benzamide moiety, which contribute to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-[[1-(2-phenylethyl)piperidin-4-yl]carbamoylamino]benzamide typically involves multiple steps, starting with the preparation of the piperidine ring and the subsequent introduction of the phenylethyl group. The fluorinated benzamide moiety is then attached through a series of reactions, including amide bond formation and fluorination. Common reagents used in these reactions include amines, carboxylic acids, and fluorinating agents. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-[[1-(2-phenylethyl)piperidin-4-yl]carbamoylamino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The fluorine atom in the benzamide moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the benzamide moiety.

Scientific Research Applications

2-Fluoro-4-[[1-(2-phenylethyl)piperidin-4-yl]carbamoylamino]benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It serves as a tool for studying biological processes and interactions, particularly those involving piperidine and benzamide derivatives.

    Medicine: The compound has potential therapeutic applications, including as an analgesic or anti-inflammatory agent, due to its interaction with specific biological targets.

    Industry: It is used in the development of new materials and chemical products, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-[[1-(2-phenylethyl)piperidin-4-yl]carbamoylamino]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and phenylethyl group play crucial roles in binding to these targets, while the fluorinated benzamide moiety enhances the compound’s stability and bioavailability. The pathways involved may include modulation of neurotransmitter release, inhibition of enzyme activity, or alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(2-Fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide
  • 4-Fluoro-N-(2-(4-(5-fluoro-1H-indol-1-yl)piperidin-1-yl)ethyl)benzamide
  • N-(3-Acrylamido-4-fluorophenyl)-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide

Uniqueness

2-Fluoro-4-[[1-(2-phenylethyl)piperidin-4-yl]carbamoylamino]benzamide stands out due to its specific combination of a piperidine ring, phenylethyl group, and fluorinated benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications. Compared to similar compounds, it may exhibit enhanced stability, bioavailability, and specificity in its interactions with molecular targets.

Properties

IUPAC Name

2-fluoro-4-[[1-(2-phenylethyl)piperidin-4-yl]carbamoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN4O2/c22-19-14-17(6-7-18(19)20(23)27)25-21(28)24-16-9-12-26(13-10-16)11-8-15-4-2-1-3-5-15/h1-7,14,16H,8-13H2,(H2,23,27)(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICUBHIXXVDIFMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)NC2=CC(=C(C=C2)C(=O)N)F)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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